Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

CAS No.: 1152590-36-7

Cat. No.: VC2793334

Molecular Formula: C11H7Cl2FO4

Molecular Weight: 293.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152590-36-7 |

|---|---|

| Molecular Formula | C11H7Cl2FO4 |

| Molecular Weight | 293.07 g/mol |

| IUPAC Name | methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate |

| Standard InChI | InChI=1S/C11H7Cl2FO4/c1-18-11(17)8(16)4-7(15)9-5(12)2-3-6(14)10(9)13/h2-3H,4H2,1H3 |

| Standard InChI Key | XTYBQUCFNVJIAB-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl |

| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl |

Introduction

Chemical Structure and Identification

Molecular Structure and Formula

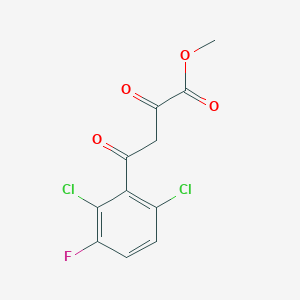

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate has the molecular formula C₁₁H₇Cl₂FO₄. The structure consists of a methyl ester group at one end of the molecule, connected to a dioxobutanoate chain that terminates with a 2,6-dichloro-3-fluorophenyl group. The core structural feature is the 2,4-dioxobutanoate moiety that contains two carbonyl groups at positions 2 and 4 of the butanoate chain. This arrangement creates a β-diketone-like structure with the methyl ester function at one end and the substituted aromatic ring at the other.

The halogenation pattern on the phenyl ring distinguishes this compound from similar analogs found in chemical databases. Unlike Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate which has chlorine atoms in adjacent positions (3,4-) on the phenyl ring, the target compound has chlorines at positions 2 and 6, creating a symmetrical substitution pattern around the attachment point to the dioxobutanoate chain .

Nomenclature and Identifiers

The systematic IUPAC name for the compound is Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate. Alternative naming conventions might include:

-

4-(2,6-Dichloro-3-fluorophenyl)-2,4-dioxobutyric acid methyl ester

-

Methyl 2,6-dichloro-3-fluoro-α,γ-dioxobenzenebutanoate

Based on the naming patterns observed in similar compounds, this molecule would likely be registered with unique identifiers in chemical databases. For comparison, the related compound Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate possesses the CAS Registry Number 374679-63-7 and various other identifiers including MFCD03001261 and DTXSID70377211 .

Physical and Chemical Properties

Physical Characteristics

Drawing comparisons with structurally related dioxobutanoate compounds, Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is likely to be a crystalline solid at standard temperature and pressure. The calculated molecular weight is approximately 293.08 g/mol, which is higher than the related compound Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (224.185 g/mol) due to the presence of the additional chlorine atoms .

A comparative analysis of properties with similar compounds suggests the following characteristics:

Structural Characteristics

The presence of the 2,4-dioxobutanoate chain creates interesting structural features. The compound likely exhibits keto-enol tautomerism, particularly at the central carbon between the two carbonyl groups. This structural feature is common in β-diketone compounds and affects both physical properties and chemical reactivity.

The arrangement of halogens on the phenyl ring creates a distinctive electronic environment. The 2,6-dichloro substitution pattern produces steric effects around the attachment point to the dioxobutanoate chain, while the 3-fluoro substituent further modifies the electronic properties of the aromatic system. Together, these substitution patterns likely influence:

-

Conformational preferences of the molecule

-

Electron distribution throughout the conjugated system

-

Susceptibility to nucleophilic attack at various positions

-

Acidity of the α-hydrogen between the two carbonyl groups

Chemical Reactivity

Based on its structural features, Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate would be expected to demonstrate several characteristic reactions:

-

The acidic α-hydrogen between the two carbonyl groups would be susceptible to base-catalyzed deprotonation, enabling aldol-type reactions.

-

The ester group would undergo typical reactions such as hydrolysis, transesterification, and reduction.

-

The carbonyl adjacent to the phenyl ring might participate in condensation reactions, potentially leading to heterocycle formation.

-

The halogenated phenyl ring would demonstrate reduced reactivity toward electrophilic aromatic substitution compared to unsubstituted benzene, but might participate in metal-catalyzed coupling reactions.

Synthesis and Production Methods

Claisen Condensation Approach

A likely synthetic route would involve Claisen condensation between 2,6-dichloro-3-fluoroacetophenone and dimethyl oxalate in the presence of a strong base such as sodium methoxide or potassium tert-butoxide. This approach mirrors common synthetic pathways for similar dioxobutanoate compounds.

Diazo Chemistry

The search results indicate that diazo compounds can be used in the formation of complex organic molecules with carbonyl functionalities. A potential synthetic pathway might involve the reaction of 2,6-dichloro-3-fluorophenylglyoxylate with a diazo compound, followed by appropriate transformations to yield the target molecule .

Metal-Catalyzed Coupling

Another possible approach might involve rhodium-catalyzed C-H activation and coupling reactions, similar to those mentioned in the supplementary information from The Royal Society of Chemistry regarding the formation of isocoumarins and α-pyrones .

Purification and Characterization

Purification of Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate would likely involve:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel with suitable eluent mixtures

-

Potentially, preparative HPLC for analytical-grade purity

Characterization would typically be performed using:

-

NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR)

-

Mass spectrometry

-

Infrared spectroscopy

-

Elemental analysis

-

X-ray crystallography if suitable crystals can be obtained

Applications and Uses

Synthetic Building Block

The compound's functional group richness makes it potentially valuable as a synthetic intermediate. The 2,4-dioxobutanoate moiety could serve as a precursor for various heterocyclic compounds, including:

-

Pyrazoles (through reaction with hydrazines)

-

Isoxazoles (through reaction with hydroxylamine)

-

Pyrimidines (through reaction with amidines)

-

Furans (through appropriate cyclization conditions)

Such heterocyclic compounds have broad applications in medicinal chemistry and materials science.

Structure-Activity Relationship Studies

The specific halogenation pattern in Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate could provide valuable insights in structure-activity relationship studies. The presence of halogens at specific positions can significantly influence:

Pharmaceutical Development

Halogenated compounds often demonstrate biological activity due to their increased metabolic stability and lipophilicity. The presence of both chlorine and fluorine atoms in Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate might make it relevant for pharmaceutical development as:

-

A potential active pharmaceutical ingredient

-

An advanced intermediate in drug synthesis

-

A model compound for studying drug-receptor interactions

Agricultural Chemistry

Halogenated organic compounds frequently find applications in agricultural chemistry as:

-

Pesticide or herbicide active ingredients

-

Growth regulators

-

Intermediates in agrochemical synthesis

Materials Science

The unique structural features of this compound might also render it useful in:

-

Polymer chemistry as a monomer or modifier

-

Coordination chemistry with transition metals

-

Development of specialty materials with specific physical or chemical properties

Comparative Analysis with Structural Analogs

Structural Comparison with Related Compounds

The following table provides a comparative analysis of Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate with related compounds found in the literature:

Structure-Property Relationships

The different substitution patterns on the phenyl ring significantly influence various properties:

Electronic Effects

The presence of chlorine atoms at positions 2 and 6 in the target compound creates a symmetrical electronic environment around the point of attachment to the dioxobutanoate chain. This differs from the 3,4-dichloro pattern in Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate and would result in different electronic distributions affecting:

Steric Effects

The 2,6-dichloro substitution pattern creates significant steric hindrance around the carbonyl group attached to the phenyl ring. This steric bulk likely influences:

-

Conformational preferences

-

Approach trajectories for reagents

-

Rates of certain reactions

-

Binding orientations with potential biological targets

Physical Property Differences

Compared to the compounds in the literature, Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate would be expected to have:

-

Higher lipophilicity than Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate due to additional chlorine atoms

-

Different crystallization behavior and melting point compared to isomeric dichlorofluoro analogs

-

Potentially altered solubility profiles in various solvents

Research Gaps and Future Directions

Synthesis and Characterization Needs

The most significant research gap identified is the lack of published synthetic procedures and characterization data for Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate. Future research should prioritize:

-

Development of efficient and scalable synthetic routes

-

Complete spectroscopic characterization (NMR, IR, MS)

-

Determination of key physical properties (melting point, solubility parameters)

-

Single crystal X-ray diffraction studies to confirm molecular structure

Structure-Activity Relationship Studies

Comparative studies with other dioxobutanoate compounds would provide valuable insights into:

-

How the specific 2,6-dichloro-3-fluoro substitution pattern affects chemical reactivity

-

Potential biological activities compared to other halogenated analogs

-

Structure-property relationships in this class of compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume